molecular formula C28H24N4O5 B11200054 ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11200054
M. Wt: 496.5 g/mol
InChI Key: GHJNSSPKDRTKTG-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant area of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with biopolymers in the living system, leading to various biological effects. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which confer distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H24N4O5/c1-3-37-27(35)20-11-4-5-12-21(20)29-25(33)17-31-23-13-6-7-14-24(23)32-26(34)16-22(30-28(31)32)18-9-8-10-19(15-18)36-2/h4-16H,3,17H2,1-2H3,(H,29,33)

InChI Key

GHJNSSPKDRTKTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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